5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride
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Overview
Description
5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a 4-methylcyclohexyl group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, the starting materials would include 4-methylcyclohexyl ketone and a thioamide. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be carried out in solvents like dichloromethane.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexylamine: A simpler compound with similar structural features but lacking the thiazole ring.
2-Aminothiazole: A basic thiazole derivative without the cyclohexyl group.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for human health.
Uniqueness
5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride is unique due to the combination of the 4-methylcyclohexyl group and the thiazole ring This unique structure imparts specific chemical and biological properties that are not found in simpler thiazole derivatives or cyclohexyl compounds
Properties
IUPAC Name |
5-(4-methylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S.ClH/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9;/h6-8H,2-5H2,1H3,(H2,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMNQSCNPLLVHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C2=CN=C(S2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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